Formamidine Thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

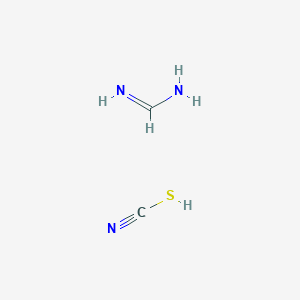

IUPAC Name |

methanimidamide;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.CHNS/c2*2-1-3/h1H,(H3,2,3);3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZHLAHNTZZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821033-48-0 | |

| Record name | formamidinium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Formamidine Thiocyanate?

An In-Depth Technical Guide to the Fundamental Properties of Formamidine Thiocyanate

Abstract

This compound (FASCN) is an organic salt that has emerged as a critical component in the advancement of next-generation optoelectronic materials, most notably in the field of perovskite solar cells. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and key applications from the perspective of applied materials science. We will delve into the core physicochemical characteristics of FASCN, present a detailed synthesis protocol, and explore its mechanistic role in enhancing the performance and stability of perovskite films. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction and Scientific Significance

This compound, with the chemical formula C₂H₅N₃S, is the salt formed from a formamidinium cation ([CH(NH₂)₂]⁺) and a thiocyanate anion (SCN⁻)[1]. While its existence has been known, its prominence in the scientific community has surged with the rapid development of perovskite photovoltaics. The formamidinium cation is a cornerstone for creating highly efficient and more thermally stable formamidinium lead triiodide (FAPbI₃) perovskites compared to their methylammonium counterparts.

However, the desirable black photoactive α-phase of FAPbI₃ is thermodynamically unstable at room temperature, often converting to a yellow, non-photoactive δ-phase, which is detrimental to solar cell performance. The introduction of thiocyanate, a pseudohalide, as a salt additive has proven to be a highly effective strategy to overcome this instability. This compound serves as a multifunctional additive that not only stabilizes the desired perovskite phase but also improves film morphology and moisture resistance[2][3]. Its application extends to tin-based perovskites, where it helps prevent the oxidation of Sn²⁺, a major degradation pathway in these lead-free alternatives[4]. This guide elucidates the properties that make FASCN an indispensable tool for materials innovation.

Core Physicochemical Properties

Understanding the fundamental properties of a precursor is paramount for reproducible experimental design. This compound is a white to off-white crystalline powder under standard conditions[1][5][6]. Its ionic nature dictates its physical state and solubility profile.

The delocalization of electrons across the formamidinium cation and the versatile bonding nature of the thiocyanate anion contribute to its unique reactivity and interaction with perovskite precursors[1]. It is known to be hygroscopic, a critical handling consideration for its primary application in moisture-sensitive perovskite fabrication[6].

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1821033-48-0 | [1][5][6][7][8] |

| Molecular Formula | C₂H₅N₃S | [1][5][6] |

| Molecular Weight | ~103.15 g/mol | [1][5][8] |

| Appearance | White to off-white crystalline powder | [1][5][6] |

| Melting Point | 157-160 °C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| Density | ~1.46 g/cm³ (at 20 °C) | [1] |

| Canonical SMILES | C(=N)N.C(#N)S | [1] |

| InChI Key | FWTZHLAHNTZZGE-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

Primary Synthesis Pathway

The most common and direct route for synthesizing this compound is through the reaction of formamide with ammonium thiocyanate[1]. This reaction is typically acid-catalyzed, using an agent like sulfuric or hydrochloric acid, to facilitate the condensation and formation of the salt[1].

The causality behind this choice of precursors lies in their commercial availability and the straightforward nature of the reaction, which forms the desired product with high yield. The formamide provides the formamidine cation structure, while ammonium thiocyanate serves as the source for the thiocyanate anion.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The success of the reaction is confirmed by the crystallization of the product upon cooling, and its purity is verified by melting point analysis and spectroscopic methods (e.g., NMR)[6].

Materials:

-

Formamide

-

Ammonium Thiocyanate

-

Concentrated Sulfuric Acid (Catalyst)

-

Absolute Ethanol (for washing/recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, combine equimolar amounts of formamide and ammonium thiocyanate.

-

Catalyst Addition: Under constant stirring, slowly add a catalytic amount of concentrated sulfuric acid. Causality: The acid protonates the formamide, making it more susceptible to nucleophilic attack and driving the reaction forward.

-

Reaction: Heat the mixture under reflux for 2-3 hours. The reaction temperature should be carefully controlled to prevent decomposition.

-

Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature. The product, this compound, will begin to crystallize out of the solution. Cooling further in an ice bath can maximize the yield.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected crystals with a small amount of cold, absolute ethanol to remove any unreacted starting materials or impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent. Store the final product in a desiccator under an inert atmosphere due to its hygroscopic nature[6].

Key Chemical Reactions

The reactivity of this compound is dominated by its anionic component. The thiocyanate ion (SCN⁻) is an excellent nucleophile, enabling the compound to participate in a variety of reactions[1].

-

Nucleophilic Substitution: It can react with electrophiles (e.g., alkyl halides) to form new organothiocyanate compounds.

-

Coordination Chemistry: The thiocyanate ion can act as a ligand, forming coordination complexes with various metal ions. This property is particularly relevant in its role within perovskite precursor solutions, where it can interact with lead (Pb²⁺) or tin (Sn²⁺) ions, influencing crystallization kinetics[1][4].

Application in Perovskite Optoelectronics

The primary industrial and research application of this compound is as a performance-enhancing additive in perovskite solar cells[1].

Mechanism of Performance Enhancement

The inclusion of FASCN or other thiocyanate salts in formamidinium-based perovskite precursor solutions addresses the critical issue of phase stability.

-

Phase Stabilization: The thiocyanate ion helps to suppress the formation of the undesirable yellow δ-FAPbI₃ phase, promoting the crystallization of the thermodynamically stable, photoactive black α-FAPbI₃ phase[2][3][9]. This is achieved by influencing the colloid chemistry of the precursor ink and modulating the crystallization pathway.

-

Improved Crystallinity and Morphology: The use of thiocyanate additives often leads to perovskite films with larger, more uniform grains and fewer defects. This improved film quality reduces charge recombination and enhances charge transport, leading to higher power conversion efficiencies[2][3][4].

-

Enhanced Stability: Perovskite films fabricated with thiocyanate additives have demonstrated significantly improved stability against moisture[2][3]. The mechanism is thought to involve the passivation of grain boundaries and the formation of a more robust crystal lattice. In tin-based systems, the strong interaction with Sn²⁺ inhibits its oxidation to Sn⁴⁺, a key factor in their degradation[4].

Caption: Role of FASCN in stabilizing the photoactive α-phase of FAPbI₃.

Experimental Protocol: Fabrication of a Perovskite Film with FASCN

This protocol outlines the one-step solution processing method for creating a formamidinium-based perovskite film incorporating a thiocyanate additive[2][3].

Materials:

-

Formamidinium Iodide (FAI)

-

Lead Iodide (PbI₂)

-

This compound (FASCN)

-

Anhydrous solvents (e.g., a DMF:DMSO mixture)

-

Substrates (e.g., FTO glass with an electron transport layer)

-

Spin coater

-

Hotplate

Procedure:

-

Precursor Solution Preparation: Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution. For example, dissolve FAI and PbI₂ in the anhydrous solvent mixture.

-

Additive Incorporation: Add the desired molar percentage of this compound to the precursor solution. A typical starting point might be 10-30 mol% relative to the lead iodide content[2][3]. Stir the solution at a slightly elevated temperature (e.g., 60 °C) until all components are fully dissolved, yielding a clear yellow solution. Causality: The FASCN dissolves and its ions become available to interact with the lead iodide complexes, influencing the subsequent crystallization process.

-

Spin-Coating: Dispense the precursor solution onto the prepared substrate. Spin-coat the solution using a two-step program (a low-speed spread followed by a high-speed spin) to create a uniform film.

-

Annealing: Transfer the substrate to a preheated hotplate and anneal at a specific temperature (e.g., 150-170 °C) for a set time (e.g., 10-15 minutes). During this step, the solvents evaporate, and the perovskite crystallizes.

-

Validation: The formation of a high-quality film is visually validated by its dark, uniform, and reflective appearance. Further characterization with techniques like X-ray Diffraction (XRD) would confirm the presence of the α-phase and the absence of the δ-phase.

Material Handling and Safety

There is conflicting information regarding the hazard classification of this compound. Some supplier safety data sheets (SDS), following European regulations, classify it as not a hazardous substance. However, other classifications under GHS indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye damage[10].

Expert Directive: Given this discrepancy, a conservative approach is mandatory.

-

Always consult the specific SDS provided by your supplier before handling the material.

-

Handle the compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10].

-

Due to its hygroscopic nature, store this compound in a tightly sealed container under an inert gas (e.g., argon or nitrogen) and in a cool, dark, and dry place[6].

Conclusion and Future Outlook

This compound is more than just a simple salt; it is a powerful tool for crystal engineering in advanced semiconductor applications. Its fundamental properties—specifically the nucleophilicity and coordinating ability of the thiocyanate anion—allow it to effectively direct the crystallization of perovskite materials. This guide has provided the core knowledge needed to synthesize, handle, and apply FASCN effectively. The continued exploration of pseudohalide additives like FASCN is a promising avenue for pushing the boundaries of perovskite solar cell efficiency and, critically, their long-term operational stability, paving the way for their successful commercialization.

References

-

Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process. (2016). Journal of Materials Chemistry A. [Link]

-

This compound, Min. 98.0 (N), 1 g. sciedco. [Link]

-

Formamidinium thiocyanate CAS 1821033-48-0. Watson International. [Link]

-

Introduction Of Thiocyanate Into Formamidinium Based Perovskite Film Fabrication. (2018, December 31). Zhejiang University. [Link]

-

Thiocyanate Assisted Performance Enhancement for Formamidinium Based Planar Perovskite Solar Cells through Single One-step Solution Process. (2025, August 6). ResearchGate. [Link]

-

Boosting the Performance and Stability of Quasi-Two-Dimensional Tin-Based Perovskite Solar Cells Using a Formamidinium Thiocyanate Additive. ResearchGate. [Link]

-

Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive. Journal of Materials Chemistry A. [Link]

-

Formamidine | CH4N2 | CID 68047. PubChem - NIH. [Link]

-

formamidine acetate. Organic Syntheses Procedure. [Link]

Sources

- 1. Buy this compound | 1821033-48-0 [smolecule.com]

- 2. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1821033-48-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. sciedco.ca [sciedco.ca]

- 8. watson-int.com [watson-int.com]

- 9. globethesis.com [globethesis.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Formamidine Thiocyanate CAS number and molecular structure

An In-depth Technical Guide to Formamidine Thiocyanate for Advanced Research Applications

This guide provides an in-depth analysis of this compound (FASCN), a versatile organic salt increasingly recognized for its pivotal role in materials science and synthetic chemistry. Tailored for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis protocols, and key applications, with a focus on the mechanistic principles that underpin its utility.

Core Compound Identification and Properties

This compound is an organic salt composed of a formamidinium cation ([CH(NH₂)₂]⁺) and a thiocyanate anion (SCN⁻).

CAS Number : 1821033-48-0[1][2][3][4][5]

Molecular Formula : C₂H₅N₃S[1][2][6]

Molecular Structure and Chemical Data

The structure consists of the planar formamidinium cation, which is protonated formamidine, and the linear thiocyanate anion. This ionic pairing is crucial to its physical and chemical behavior.

Molecular Structure Diagram

Caption: Ionic structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Weight | 103.14 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [1][5][6] |

| Melting Point | 157-160°C | [5] |

| Solubility | Soluble in water, methanol, and ethanol | [5] |

| Density | 1.46 g/cm³ at 20°C | [5] |

| Key Characteristic | Hygroscopic | [2][7] |

Synthesis and Characterization

General Synthesis Pathway

This compound is typically synthesized via the reaction of formamide with ammonium thiocyanate.[5] This reaction is often catalyzed by a strong acid, such as sulfuric or hydrochloric acid, to facilitate the formation of the formamidinium cation.[5]

Conceptual Synthesis Workflow

Sources

- 1. This compound | 1821033-48-0 [chemicalbook.com]

- 2. This compound | Starshinechemical [starshinechemical.com]

- 3. watson-int.com [watson-int.com]

- 4. sciedco.ca [sciedco.ca]

- 5. Buy this compound | 1821033-48-0 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 1821033-48-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Formamidine Thiocyanate synthesis from formamide and ammonium thiocyanate

An In-depth Technical Guide to the Synthesis of Formamidine Thiocyanate

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of this compound (FASCN) from formamide and ammonium thiocyanate. The synthesis is presented not merely as a procedure but as a system of rational chemical choices, ensuring reproducibility and a deep understanding of the process.

Strategic Overview: The Significance of this compound

This compound, with the chemical formula CH₅N₃S, is more than a simple organic salt; it is a critical precursor and performance-enhancing additive in advanced materials, most notably in the field of perovskite photovoltaics. Its utility stems from the unique properties of both the formamidinium cation ([CH(NH₂)₂]⁺) and the thiocyanate anion (SCN⁻). In perovskite solar cells (PSCs), FASCN has been shown to improve film crystallinity, passivate defects, and enhance the stability of the perovskite structure against environmental factors like moisture.[1][2] The synthesis route detailed herein, utilizing formamide and ammonium thiocyanate, is a well-established and scalable method for producing this valuable compound.

The Core Chemistry: Reaction Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed condensation reaction between formamide (HCONH₂) and ammonium thiocyanate (NH₄SCN). The reaction is typically conducted at elevated temperatures, generally between 120-180°C.[3] The presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for the reaction to proceed efficiently.[3]

The Mechanistic Pathway:

The reaction mechanism can be understood through a sequence of logical steps, each facilitating the next:

-

Protonation of Formamide: The acid catalyst protonates the carbonyl oxygen of the formamide molecule. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The thiocyanate anion (SCN⁻), liberated from ammonium thiocyanate, acts as the nucleophile. It attacks the activated carbonyl carbon of the protonated formamide.

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Elimination and Rearrangement: The intermediate is unstable and undergoes a series of steps involving the elimination of a water molecule and ammonia, followed by rearrangement to form the stable this compound salt.[3]

The causality is clear: without the acid catalyst, the formamide carbonyl group is not sufficiently electrophilic to react with the thiocyanate nucleophile at a practical rate. The elevated temperature provides the necessary activation energy for the condensation and elimination steps.

Caption: Acid-catalyzed reaction mechanism for FASCN synthesis.

A Self-Validating Experimental Protocol

This protocol is designed to be a robust, self-validating system. Each step includes a rationale, allowing the researcher to understand the purpose and make informed adjustments if necessary.

Materials and Equipment

| Category | Item | Purpose |

| Reagents | Formamide (HCONH₂), ≥99.5% | Primary reactant |

| Ammonium Thiocyanate (NH₄SCN), ≥98% | Source of thiocyanate and amidine nitrogen | |

| Sulfuric Acid (H₂SO₄), concentrated | Catalyst | |

| Ethanol (absolute) | Washing solvent for purification | |

| Deionized Water | Used for potential recrystallization | |

| Apparatus | Round-bottom flask (e.g., 250 mL) | Reaction vessel |

| Reflux condenser | Prevent loss of volatile reactants/solvents | |

| Heating mantle with magnetic stirrer | Provide uniform heating and mixing | |

| Thermometer or thermocouple | Monitor reaction temperature | |

| Buchner funnel and filter flask | For vacuum filtration to collect the product | |

| Beakers, graduated cylinders | For measuring and transferring reagents | |

| Glass stirring rod | For manual mixing and breaking up solids |

Safety Precautions: A Non-Negotiable Prerequisite

Trustworthiness in science begins with safety. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Chemical Hazards:

-

Formamide: A potential reproductive toxin. Avoid inhalation and skin contact.

-

Ammonium Thiocyanate: Harmful if swallowed or inhaled. Contact with strong acids can release highly toxic hydrogen cyanide gas. This reaction should be performed with caution.[4][5][6]

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

-

Required PPE:

-

Engineering Controls: The entire synthesis must be performed in a well-ventilated chemical fume hood to prevent exposure to vapors and potential off-gassing.[4]

Step-by-Step Synthesis Procedure

-

Reactor Charging:

-

Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 76.12 g (1.0 mol) of ammonium thiocyanate and 45.04 g (1.0 mol) of formamide.

-

Rationale: Using equimolar amounts of reactants ensures the most efficient conversion. Formamide can also act as the solvent in this reaction.

-

-

Catalyst Addition:

-

Action: Slowly and carefully add 1-2 mL of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction may be observed.

-

Rationale: The acid catalyst is essential to initiate the reaction by activating the formamide. Slow addition prevents excessive heat generation.

-

-

Reaction Execution:

-

Action: Attach a reflux condenser to the flask and begin heating the mixture using a heating mantle. Maintain a constant temperature of 140°C for 2-3 hours. The mixture will become a clear, molten liquid and then gradually solidify as the product forms.

-

Rationale: The 140°C temperature provides the necessary thermal energy for the reaction to proceed to completion within a reasonable timeframe. Reflux prevents the loss of any volatile components.

-

-

Cooling and Solidification:

-

Action: After the reaction period, turn off the heat and allow the flask to cool to room temperature. The product will solidify into a solid mass.

-

Rationale: Gradual cooling promotes the formation of a crystalline solid, which is easier to handle and purify than a rapidly quenched amorphous solid.

-

-

Isolation and Purification:

-

Action: Break up the solid mass inside the flask using a spatula or glass rod. Add approximately 100 mL of absolute ethanol and stir to create a slurry. Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the collected solid with two additional 50 mL portions of cold absolute ethanol.

-

Rationale: Ethanol is used as a washing solvent because the desired product, this compound, has low solubility in it, while unreacted starting materials and byproducts are more soluble and are washed away.

-

-

Drying:

-

Action: Dry the purified product in a vacuum oven at 50-60°C overnight or until a constant weight is achieved.

-

Rationale: Drying under vacuum removes residual solvent without requiring high temperatures that could potentially degrade the product. The final product should be a white to off-white crystalline powder.[3]

-

Caption: Experimental workflow for the synthesis of FASCN.

Product Characterization: Validating Success

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Technique | Expected Result/Observation | Purpose |

| Melting Point | 157-160°C. A sharp melting range indicates high purity.[3] | Purity assessment. |

| FT-IR Spectroscopy | Characteristic peaks corresponding to N-H, C-N, and S-C≡N functional groups. | Structural confirmation. |

| HPLC | A single major peak in the chromatogram. | Purity assessment and quantification.[3] |

| GC-MS | Provides fragmentation patterns that can confirm the molecular structure, although derivatization may be needed.[3] | Structural confirmation and impurity detection. |

| XRD | A diffraction pattern matching known standards for this compound. | Confirmation of crystalline phase and structure. |

Concluding Remarks

The synthesis of this compound from formamide and ammonium thiocyanate is a straightforward yet powerful procedure that provides access to a crucial material for advanced technologies. By understanding the underlying chemical principles and adhering to a rigorous and safe experimental protocol, researchers can reliably produce high-purity FASCN. The application of this compound, particularly in enhancing the efficiency and stability of perovskite solar cells, underscores the importance of foundational organic synthesis in driving innovation in materials science and renewable energy.

References

-

Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells. Wiley Online Library. Available at: [Link]

-

Thiocyanate Assisted Performance Enhancement for Formamidinium Based Planar Perovskite Solar Cells through Single One-step Solution Process. ResearchGate. Available at: [Link]

-

Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

formamidine acetate. Organic Syntheses Procedure. Available at: [Link]

-

Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. PubMed Central (PMC). Available at: [Link]

-

Safety Data Sheet: Ammonium thiocyanate solution. Carl ROTH. Available at: [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]

-

AMMONIUM THIOCYANATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. PubMed. Available at: [Link]

Sources

- 1. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 1821033-48-0 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Formamidine Thiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

Formamidine thiocyanate, a seemingly unassuming organic salt, has emerged as a compound of significant interest across diverse scientific disciplines. From its role as a key component in the advancement of next-generation solar energy materials to its potential as a versatile building block in the synthesis of novel therapeutic agents, a comprehensive understanding of its fundamental properties is paramount for researchers and developers. This guide eschews a rigid, templated approach to provide a holistic and technically robust exploration of this compound. It is designed to empower scientists with the foundational knowledge and practical insights necessary to confidently incorporate this compound into their research and development workflows. We will delve into its core physical and chemical characteristics, provide validated methodologies for its synthesis and analysis, and explore its current and potential applications, all while grounding our discussion in established scientific principles and peer-reviewed literature.

Core Molecular Identity and Structure

This compound is an organic salt composed of a formamidinium cation ([CH(NH₂)]⁺) and a thiocyanate anion (SCN⁻).

Chemical Structure and Nomenclature

The structural formula of this compound is C₂H₅N₃S.[1] Its IUPAC name is methanimidamide;thiocyanic acid.[1] It is also commonly referred to as formamidinium thiocyanate.[2]

Diagram: Chemical Structure of this compound

Caption: Ionic pairing of the formamidinium cation and the thiocyanate anion.

Physicochemical Properties: A Comprehensive Overview

A thorough understanding of the physical and chemical properties of this compound is critical for its effective handling, storage, and application in experimental settings.

Physical Properties

This compound is a white to off-white crystalline powder under standard laboratory conditions.[1][2] Its solid-state nature is a consequence of the strong ionic interactions between the formamidinium cations and thiocyanate anions, which arrange into an ordered crystal lattice.[1]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅N₃S | [1][2] |

| Molecular Weight | 103.14 - 103.15 g/mol | [1][2] |

| CAS Number | 1821033-48-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 157-160 °C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Solubility Profile

Chemical Properties and Stability

This compound is generally stable under normal ambient conditions. However, its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent moisture absorption, which can lead to degradation.[1]

Thermal Stability:

Thermogravimetric analysis (TGA) of formamidinium-based compounds indicates that their thermal decomposition pathways are complex and temperature-dependent. For formamidinium iodide, a related compound, decomposition begins at temperatures above 200°C. The decomposition of the formamidinium cation can lead to the formation of various products, including ammonia, hydrogen cyanide, and sym-triazine, depending on the temperature and surrounding chemical environment.[3][4][5] Specific TGA and DSC (Differential Scanning Calorimetry) data for pure this compound are not extensively published and would be a valuable area for further investigation to precisely determine its thermal decomposition profile.

Synthesis and Characterization Protocols

The reliable synthesis and rigorous characterization of this compound are fundamental to its use in research and development. The protocols outlined below are based on established chemical principles and analytical techniques.

Synthesis of this compound: A Validated Laboratory Protocol

The most common synthesis of this compound involves the reaction of formamide with ammonium thiocyanate.[1]

Diagram: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Formamide

-

Ammonium thiocyanate

-

An appropriate solvent (e.g., a high-boiling point ether or an inert hydrocarbon)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Recrystallization solvent (e.g., ethanol or isopropanol)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of formamide and ammonium thiocyanate in a suitable solvent.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable polar solvent like ethanol or isopropanol.

-

Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Solvent: The use of an inert, high-boiling point solvent ensures a controlled reaction temperature and prevents unwanted side reactions.

-

Recrystallization: This purification technique is crucial for obtaining high-purity this compound by separating it from soluble impurities. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the N-H and C-H protons of the formamidinium cation. |

| ¹³C NMR | Structural confirmation | A signal for the carbon atom in the formamidinium cation and the carbon of the thiocyanate anion. |

| FTIR | Identification of functional groups | Characteristic stretching and bending vibrations for N-H, C-H, and S-C≡N bonds. |

| HPLC | Purity determination | A single major peak corresponding to this compound. |

| Elemental Analysis | Confirmation of elemental composition | Experimental percentages of C, H, N, and S should match the theoretical values. |

Expected Spectroscopic Data:

-

¹H NMR (in a suitable deuterated solvent like DMSO-d₆): The spectrum is expected to show broad signals for the amine protons (N-H) and a singlet for the methine proton (C-H) of the formamidinium cation. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

-

¹³C NMR: The spectrum should display a resonance for the carbon of the formamidinium cation and a downfield signal for the carbon of the thiocyanate anion.

-

FTIR (ATR or KBr pellet):

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-N stretching: A band around 1600-1650 cm⁻¹.[1]

-

S-C≡N stretching: A strong, sharp absorption in the range of 2050-2175 cm⁻¹. The exact position can provide information about the coordination environment of the thiocyanate ion.

-

Applications in Research and Development

The unique chemical structure of this compound makes it a valuable tool in several areas of scientific research, from materials science to medicinal chemistry.

Materials Science: A Key Player in Perovskite Solar Cells

One of the most prominent applications of this compound and its derivatives is in the field of perovskite solar cells (PSCs). The formamidinium cation is a critical component in achieving highly efficient and thermally stable lead halide perovskites. The introduction of thiocyanate as an additive or a component of the perovskite precursor solution has been shown to:

-

Improve Crystallinity and Film Morphology: Thiocyanate can modulate the crystallization process of the perovskite film, leading to larger grain sizes and fewer defects.[2][6]

-

Enhance Moisture Stability: The incorporation of thiocyanate can improve the resistance of the perovskite film to degradation by atmospheric moisture, a key challenge in the commercialization of PSCs.[2]

-

Passivate Defects: The thiocyanate ion can interact with the lead halide framework, passivating defect sites that can act as non-radiative recombination centers and reduce device efficiency.

Diagram: Role of this compound in Perovskite Solar Cells

Caption: Influence of this compound on perovskite film properties.

Organic Synthesis and Drug Development

The bifunctional nature of this compound, possessing both a reactive formamidine group and a versatile thiocyanate anion, makes it an attractive starting material and reagent in organic synthesis.

-

Synthesis of Heterocycles: Formamidines are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines and triazines, which are common scaffolds in many pharmaceuticals.[7][8][9] The formamidine moiety can act as a source of a one-carbon, two-nitrogen unit in cyclization reactions.

-

Potential as a Pharmacophore: While research is still in its early stages, some studies have suggested that formamidine-containing compounds may exhibit biological activity. There is preliminary evidence of potential anticancer properties, with some formamidine derivatives showing inhibitory effects on the growth of certain cancer cell lines.[1] Further research is needed to elucidate the mechanisms of action and to explore the therapeutic potential of this compound and its derivatives in drug discovery. The thiocyanate group itself is also of interest in medicinal chemistry, with some isothiocyanates demonstrating anticancer effects.[10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

Future Outlook

The scientific journey of this compound is far from over. In materials science, further research into its role in stabilizing and enhancing the efficiency of lead-free perovskite solar cells is a promising avenue. In the realm of organic and medicinal chemistry, a more systematic exploration of its reactivity and the biological activity of its derivatives could unlock new synthetic methodologies and potentially lead to the discovery of novel therapeutic agents. The continued investigation of this versatile compound is sure to yield exciting new discoveries and applications.

References

-

Yang, S., et al. (2016). Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process. Journal of Materials Chemistry A, 4(24), 9430-9436. Available at: [Link]

-

Juarez-Perez, E. J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry–mass spectrometry analysis. Journal of Materials Chemistry A, 7(28), 16793-16801. Available at: [Link]

-

Yang, S. D. (2018). Introduction Of Thiocyanate Into Formamidinium Based Perovskite Film Fabrication (Master's thesis, China). Available at: [Link]

-

Kim, H., et al. (2018). Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive. Journal of Materials Chemistry A, 6(37), 18173-18182. Available at: [Link]

-

Cliffe, M. J., et al. (2019). Strongly coloured thiocyanate frameworks with perovskite-analogue structures. Chemical Science, 10(3), 793-801. Available at: [Link]

-

PubChem. (2022, July 13). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

Al-Ishaq, R. K., et al. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 11, 1380103. Available at: [Link]

-

CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. Available at: [Link]

-

Das, S., & Biswas, N. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available at: [Link]

-

Pisoni, A., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 7(28), 16793-16801. Available at: [Link]

-

Watson International. (n.d.). Formamidinium thiocyanate CAS 1821033-48-0. Available at: [Link]

-

Li, Z., et al. (2016). Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. Angewandte Chemie International Edition, 55(51), 15689-15693. Available at: [Link]

- Schwarze, W. (1961). U.S. Patent No. 2,996,505. U.S. Patent and Trademark Office.

-

Piacente, V., et al. (2025). Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated by Thermogravimetry and Effusion Techniques. The Journal of Physical Chemistry C. Available at: [Link]

-

Rothmann, M. U., et al. (2023). Addition of Ammonium Thiocyanate Alters the Microstructure and Energetic Landscape of 2D/3D Perovskite Films. ACS Applied Energy Materials, 6(12), 6523-6532. Available at: [Link]

-

Catanzaro, M., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5144-5155. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated by Thermogravimetry and Effusion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. US2996505A - Process for the production of triazine thiocyanates - Google Patents [patents.google.com]

- 10. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Health and Safety Landscape of Formamidine Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine thiocyanate (CH₅N₃S), a compound gaining traction in materials science and chemical synthesis, presents a unique set of health and safety considerations for laboratory personnel.[1] While some supplier safety data sheets (SDS) may present conflicting classifications, a comprehensive analysis based on available data and the toxicological profiles of its constituent ions—formamidinium and thiocyanate—necessitates a cautious and well-informed approach to its handling.[1] This guide provides an in-depth examination of the health and safety data for this compound, offering a framework for its safe utilization in a research and development setting. It is designed to empower researchers with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety.

Chemical and Physical Properties

A foundational understanding of a substance's properties is paramount to safe handling.

| Property | Value | Source |

| CAS Number | 1821033-48-0 | [2][3] |

| Molecular Formula | C₂H₅N₃S | [1][3] |

| Molecular Weight | 103.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 157-160°C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air | [4] |

Hazard Identification and GHS Classification

Contrary to some initial classifications, a comprehensive hazard assessment indicates that this compound should be handled as a hazardous substance. The Globally Harmonized System (GHS) classification, as provided by some suppliers, offers a clear directive for risk assessment and control.[1]

-

Acute Toxicity (Oral): H302 - Harmful if swallowed.[1]

-

Acute Toxicity (Dermal): H312 - Harmful in contact with skin.[1]

-

Acute Toxicity (Inhalation): H332 - Harmful if inhaled.[1]

-

Skin Corrosion/Irritation: H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment (Long-term): H412 - Harmful to aquatic life with long lasting effects.[1]

Toxicological Insights: Understanding the Risks

A deeper dive into the toxicology of the constituent parts of this compound illuminates the potential biological effects.

The Formamidine Moiety

The formamidine class of compounds, which includes some pesticides, is known to exert biological effects.[5] Occupational exposure to certain formamidines has been linked to effects on the cardiovascular system.[5] While the concentration and route of exposure in a laboratory setting are different, this underscores the importance of minimizing exposure.

The Thiocyanate Anion

The thiocyanate anion (SCN⁻) is the primary driver of systemic toxicity for inorganic thiocyanate salts.[6] It is naturally present in some foods and is a metabolite of cyanide.[6] Key toxicological concerns for thiocyanate include:

-

Gastrointestinal, Neurological, and Cardiovascular Toxicity: Acute thiocyanate toxicity can manifest with a range of symptoms affecting these systems.[7]

-

Thyroid Effects: Thiocyanate can interfere with iodine uptake by the thyroid gland, potentially leading to thyroid-related health issues with prolonged exposure.[8]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of this compound.

Caption: A workflow for responding to emergencies involving this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed, labeled container for waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment. [9]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide. * Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen cyanide. [7][10][11][12][13]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [14]Do not dispose of down the drain. [10]* Containers: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

This compound is a valuable compound in research with a manageable, yet significant, hazard profile. While a definitive, publicly available toxicological dataset for this specific molecule is limited, a thorough evaluation of its GHS classification and the known hazards of its constituent ions provides a strong basis for safe handling practices. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and adhering to rigorous handling and emergency protocols, researchers can confidently and safely explore the potential of this compound. The principles of scientific integrity and trustworthiness demand a proactive and informed approach to safety, ensuring that the pursuit of scientific advancement does not come at the expense of personal or environmental well-being.

References

-

Boyle, K. L., et al. (2022). Thiocyanate toxicity: a teaching case. Clinical Toxicology, 60(6), 744-747. [Link]

-

Buckman Laboratories, Inc. (2003, March 2). Material Safety Data Sheet - BUSAN 1265WB. [Link]

-

Chats About Toxic Substances With Reneise. (2020, May 27). Formamidine Pesticides? Never heard of it…. [Link]

-

Environmental Health & Safety Services. Irritants. Syracuse University. [Link]

-

E. I. du Pont de Nemours and Company. (1990). Inhalation Toxicity Study of Formamide in Rats. Fundamental and Applied Toxicology, 15(3), 569-578. [Link]

-

Probe containing Formamide - SAFETY DATA SHEET. (n.d.). [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Thiocyanate salts: Human health tier II assessment. Australian Government Department of Health. [Link]

-

ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

-

Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(2), 261-267. [Link]

-

sciedco. (n.d.). This compound, Min. 98.0 (N), 1 g || 11. [Link]

-

Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]

-

Juarez-Perez, E. J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 7(28), 16893-16901. [Link]

-

Juarez-Perez, E. J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 7(28), 16893-16901. [Link]

-

Pazzi, G., et al. (2022). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 126(2), 1019-1027. [Link]

-

Juarez-Perez, E. J., et al. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 7(28), 16893-16901. [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

-

Belsito, D. V., et al. (2014). Dermal toxicity studies: factors impacting study interpretation and outcome. International Journal of Toxicology, 33(6), 465-472. [Link]

-

Boakye, Y. D., et al. (2022). Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC. Journal of Wound Care, 31(5), 416-427. [Link]

-

De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

-

U.S. Environmental Protection Agency. (2006, March 15). Provisional Peer Reviewed Toxicity Values for Thiocyanates. [Link]

-

Covaris. (2018, October 26). SAFETY DATA SHEET - Buffer BB3. [Link]

-

Belsito, D. V., et al. (2014). Dermal toxicity studies: factors impacting study interpretation and outcome. International Journal of Toxicology, 33(6), 465-472. [Link]

-

Sethi, N., et al. (1988). Acute and subacute toxicity study of inhaled methyl isocyanate in Charles Foster rats. Ecotoxicology and Environmental Safety, 15(1), 70-76. [Link]

Sources

- 1. Buy this compound | 1821033-48-0 [smolecule.com]

- 2. sciedco.ca [sciedco.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. agilent.com [agilent.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

An In-Depth Technical Guide to Formamidine Thiocyanate: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidine thiocyanate (FASCN), a seemingly simple organic salt with the chemical formula CH₅N₃S, has emerged from relative obscurity to become a compound of significant interest in advanced materials science and organic synthesis.[1] Initially explored within the broader context of amidine chemistry, its unique properties as a precursor and additive are now being leveraged in cutting-edge applications, most notably in the field of perovskite photovoltaics. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, offering a technical resource for researchers and professionals in chemistry and materials science.

I. Discovery and Historical Context

The first synthesis of this compound is attributed to W. Schnell and H. Fuchs in 1971.[1] At the time, research into amidines and their derivatives was expanding, driven by their utility as versatile synthons in heterocyclic chemistry. Formamidine itself, the simplest amidine, had been known for much longer, with early preparations involving the treatment of hydrogen cyanide with ammonia or the desulfurization of thiourea. However, these early formamidine salts, such as the hydrochloride, were often highly hygroscopic and unstable, limiting their practical use.

The development of more stable salts, like formamidine acetate, represented a significant step forward, providing a more convenient source of the formamidine moiety for organic synthesis. It is within this context of seeking stable and useful amidine reagents that the synthesis of this compound was likely first investigated. The thiocyanate anion, being a pseudohalide, offered a unique combination of properties that would later prove crucial for its modern applications.

II. Synthesis and Characterization

The synthesis of this compound is primarily achieved through the reaction of a formamidine precursor with a thiocyanate salt. While the original 1971 protocol is not readily accessible, modern synthetic approaches are based on established principles of organic chemistry.

A. Common Synthetic Routes

A prevalent method for the laboratory-scale synthesis of this compound involves a salt metathesis reaction between formamidine acetate and potassium or ammonium thiocyanate. This method is advantageous as formamidine acetate is commercially available and relatively stable.

Alternatively, this compound can be synthesized from the reaction of formamide with ammonium thiocyanate, typically in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound from Formamidine Acetate

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Formamidine acetate (1.0 eq)

-

Potassium thiocyanate (1.0 eq)

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve formamidine acetate (1.0 eq) in a minimal amount of warm anhydrous ethanol.

-

Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. A precipitate of potassium acetate may form.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation of the byproduct. Filter the mixture to remove the potassium acetate.

-

Crystallization: Concentrate the filtrate using a rotary evaporator until the product begins to crystallize.

-

Isolation and Drying: Cool the concentrated solution in an ice bath to induce further crystallization. Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality of Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent hydrolysis of the formamidine salt.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the salt metathesis reaction.

-

Cooling and Filtration: The lower solubility of potassium acetate in cold ethanol allows for its removal by filtration, driving the equilibrium towards the formation of the desired product.

B. Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] It is soluble in polar solvents such as water, methanol, and ethanol.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃S | [1] |

| Molecular Weight | 103.14 g/mol | [1] |

| Melting Point | 157-160 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Density | 1.46 g/cm³ at 20°C | [1] |

| Refractive Index | 1.62 | [1] |

C. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H, C-H, C=N, and S-C≡N functional groups. The thiocyanate (SCN) stretching vibration is a particularly useful diagnostic peak, typically appearing in the range of 2050-2175 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons of the formamidinium cation. Due to proton exchange, the appearance of these signals can be dependent on the solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbon atoms in the formamidinium cation and the thiocyanate anion.

-

III. Applications in Organic Synthesis

The formamidine group is a valuable building block for the synthesis of various nitrogen-containing heterocycles. This compound, as a stable source of the formamidine moiety, can be employed in these transformations.

A. Synthesis of Pyrimidines and Triazines

Amidines are key precursors in the synthesis of pyrimidines and triazines. For instance, the condensation of an amidine with a 1,3-dicarbonyl compound is a classic method for constructing the pyrimidine ring. While specific examples utilizing this compound are not extensively documented in older literature, its reactivity is analogous to other formamidine salts in these cyclization reactions.

The general mechanism involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

IV. Role in Perovskite Solar Cells

The most significant modern application of this compound is in the fabrication of perovskite solar cells (PSCs). Specifically, it is used as an additive in the precursor solution for formamidinium-based lead halide perovskites, such as formamidinium lead iodide (FAPbI₃).

Formamidinium-based perovskites have a more suitable bandgap for single-junction solar cells compared to their methylammonium counterparts.[1] However, the pure α-phase of FAPbI₃, which is the desired photoactive phase, is thermodynamically unstable at room temperature and tends to convert to a non-perovskite yellow δ-phase.[2][3] The incorporation of additives, including this compound and other thiocyanate salts, has been shown to be a highly effective strategy to stabilize the α-phase and improve the overall performance and stability of the solar cells.[2][3][4]

A. Mechanism of Action

The beneficial effects of this compound in perovskite films are multifaceted:

-

Phase Stabilization: The thiocyanate ion (SCN⁻) can help to suppress the formation of the undesirable yellow δ-phase of FAPbI₃ and promote the crystallization of the desired black α-phase.[2][3][4]

-

Improved Crystallinity and Morphology: The addition of thiocyanate-containing compounds has been shown to lead to perovskite films with larger grain sizes and higher crystallinity.[3] This is attributed to the interaction of the SCN⁻ ions with the lead iodide, which can modulate the crystallization kinetics of the perovskite film.

-

Defect Passivation: The thiocyanate ions can passivate defects within the perovskite crystal lattice, particularly at the grain boundaries. This reduces non-radiative recombination of charge carriers, leading to higher open-circuit voltages (Voc) and fill factors (FF) in the solar cell.

-

Enhanced Stability: Perovskite films fabricated with thiocyanate additives have demonstrated improved stability against moisture.[2][3]

In some cases, this compound is used as an additive in tin-based perovskite solar cells, where it has been shown to prevent the oxidation of Sn²⁺ to Sn⁴⁺, a major degradation pathway in these devices.[1]

Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Thiocyanate Additive

This protocol provides a general outline for the fabrication of a planar perovskite solar cell using a one-step spin-coating method with a thiocyanate additive.

Materials:

-

FTO-coated glass substrates

-

Electron transport layer material (e.g., SnO₂)

-

Perovskite precursor solution: Formamidinium iodide (FAI), lead iodide (PbI₂), and a molar percentage of ammonium thiocyanate (NH₄SCN) or this compound (FASCN) dissolved in a mixture of DMF and DMSO.

-

Hole transport layer material (e.g., Spiro-OMeTAD)

-

Metal electrode (e.g., gold)

Procedure:

-

Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Electron Transport Layer Deposition: Deposit an electron transport layer (e.g., SnO₂) onto the FTO substrate, followed by annealing.

-

Perovskite Layer Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution containing the thiocyanate additive onto the electron transport layer. c. During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. d. Anneal the film on a hotplate to complete the perovskite crystallization.

-

Hole Transport Layer Deposition: Spin-coat the hole transport layer solution onto the perovskite film.

-

Electrode Deposition: Deposit the metal back electrode (e.g., gold) by thermal evaporation.

-

Characterization: Characterize the photovoltaic performance of the completed device under simulated sunlight.

Causality of Experimental Choices:

-

Glovebox Environment: The deposition of the perovskite layer is performed in an inert atmosphere to prevent degradation from moisture and oxygen.

-

Anti-Solvent Quenching: The use of an anti-solvent helps to create a uniform and dense perovskite film with small grain boundaries.

-

Thermal Annealing: This step is crucial for the complete conversion of the precursor film into the crystalline perovskite structure.

V. Future Outlook

The journey of this compound from a niche chemical reagent to a key component in high-performance solar cells highlights the potential for reinvestigating known compounds for new applications. While its role in perovskite technology is currently the most prominent, its utility as a building block in organic synthesis, particularly for the creation of novel heterocyclic compounds for pharmaceutical and materials applications, remains an area ripe for further exploration. As research into stable and efficient perovskite solar cells continues, it is likely that this compound and related compounds will play an increasingly important role in the development of next-generation photovoltaic technologies.

References

-

Yang, S., Liu, W., Zuo, L., Zhang, X., Ye, T., Chen, J., Li, C.-Z., Wu, G., & Chen, H. (2016). Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process. Journal of Materials Chemistry A, 4(24), 9430-9436. Available: [Link]

-

ResearchGate. (2018). Introduction Of Thiocyanate Into Formamidinium Based Perovskite Film Fabrication. Available: [Link]

-

Kim, H., Lee, Y. H., Lyu, T., Yoo, J. H., Park, T., & Oh, J. H. (2018). Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive. Journal of Materials Chemistry A, 6(37), 18173-18182. Available: [Link]

Sources

- 1. Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. globethesis.com [globethesis.com]

Formamidine Thiocyanate: A Versatile Reagent in Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Formamidine Thiocyanate [CH₅N₃S] is an organic salt that has emerged from relative obscurity to become a compound of significant interest across diverse fields of scientific inquiry. Its unique molecular architecture, combining the reactive formamidine cation and the versatile thiocyanate anion, bestows upon it a chemical reactivity that is both nuanced and potent. This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, and, most critically, its key applications. We will explore its pivotal role in the advancement of perovskite solar cell technology, its utility as a strategic building block in organic synthesis for the construction of heterocyclic scaffolds, and its burgeoning potential in the realm of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique attributes of this compound in their own experimental endeavors.

Foundational Chemistry of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 103.14 g/mol .[1] It is soluble in polar solvents such as water, methanol, and ethanol.[2] The compound is relatively stable under normal laboratory conditions.[2]

Molecular Structure and Properties

The salt is comprised of the formamidinium cation [CH(NH₂)₂]⁺ and the thiocyanate anion [SCN]⁻. The formamidinium cation is the simplest of the guanidinium ions, characterized by a central carbon atom double-bonded to one imino group and single-bonded to an amino group, with resonance delocalizing the positive charge across the N-C-N framework. The thiocyanate anion is a pseudohalide, an ambident nucleophile that can react at either the sulfur or the nitrogen atom, a property that is central to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅N₃S | [1] |

| Molecular Weight | 103.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 157-160 °C | [2] |

| Solubility | Soluble in water, methanol, ethanol | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of formamide with ammonium thiocyanate in the presence of an acid catalyst, such as sulfuric or hydrochloric acid.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formamide and ammonium thiocyanate in a 1:1 molar ratio.

-

Solvent and Catalyst: Add a suitable solvent, such as isopropanol, to the flask. Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Figure 2: A generalized workflow for the fabrication of a perovskite solar cell using a this compound-containing precursor solution.

Applications in Organic Synthesis

The dual functionality of the formamidinium and thiocyanate ions makes this compound a valuable reagent in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocyclic compounds.

Synthesis of Thiazoles and Benzothiazoles

Thiazole and benzothiazole moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals. This compound can serve as a precursor to thiourea in situ, which can then participate in classic heterocyclic ring-forming reactions.

-

Hantzsch Thiazole Synthesis: In a variation of the Hantzsch synthesis, this compound can react with α-haloketones to produce 2-aminothiazoles. The reaction proceeds through the initial formation of a thioamide intermediate which then undergoes cyclization. [3][4]

-

Synthesis of 2-Aminobenzothiazoles: 2-aminobenzothiazoles can be synthesized from the reaction of anilines with a thiocyanating agent. This compound can act as the source of the thiocyanate moiety in these reactions. [1][5][6] Experimental Protocol: Hantzsch-type Synthesis of a 2-Aminothiazole

-

Reaction Setup: In a suitable flask, dissolve the α-haloketone in a polar solvent such as ethanol.

-

Reagent Addition: Add an equimolar amount of this compound to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate solution. The product will often precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Multicomponent Reactions

This compound has potential applications in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.

-

Biginelli-type Reactions: The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry. While traditionally employing urea or thiourea, this compound could potentially be used as a guanidine surrogate to generate 2-amino-dihydropyrimidines, a valuable class of heterocyclic compounds. [7][8][9][10]

Potential Applications in Medicinal Chemistry and Drug Development